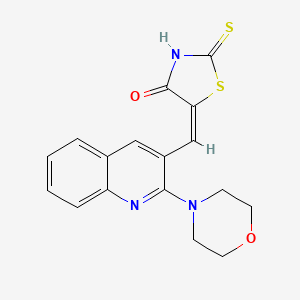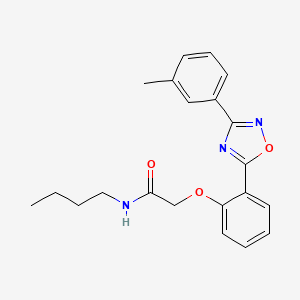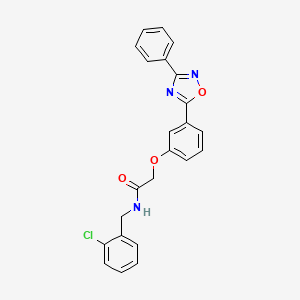![molecular formula C18H22N2O3S B7718020 5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7718020.png)
5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival.
作用機序
5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This prevents the translocation of NF-κB to the nucleus, where it regulates the expression of target genes involved in inflammation, immune responses, and cell survival. The inhibition of NF-κB signaling pathway by this compound 11-7082 has been shown to induce apoptosis, inhibit angiogenesis, and sensitize cancer cells to chemotherapy.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce the infiltration of immune cells into inflamed tissues. This compound 11-7082 has also been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide 11-7082 has several advantages for lab experiments, including its high potency and specificity for inhibiting NF-κB signaling pathway. The compound is also relatively easy to synthesize and has good stability under normal laboratory conditions. However, the compound has some limitations, including its poor solubility in water and some organic solvents. This can make it difficult to use in certain experimental settings, and may require the use of specialized solvents or delivery methods.
将来の方向性
There are several future directions for research on 5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide 11-7082, including its potential use in combination with other drugs for cancer therapy. The compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and may have synergistic effects with other anti-cancer drugs. Additionally, there is growing interest in the use of this compound 11-7082 for the treatment of autoimmune disorders, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the safety and efficacy of this compound 11-7082 in these applications, and to identify potential side effects and drug interactions.
合成法
The synthesis of 5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide 11-7082 involves a multi-step process that starts with the reaction of 2-bromoaniline with chlorosulfonic acid to form 2-bromobenzenesulfonic acid. The resulting product is then reacted with N-ethyl-2-methylbenzamide in the presence of triethylamine to form the final product, this compound 11-7082. The purity and yield of the compound can be improved by using column chromatography and recrystallization techniques.
科学的研究の応用
5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the activation of NF-κB, which is a key mediator of inflammation and immune responses. Inhibition of NF-κB signaling pathway has been shown to have anti-inflammatory and anti-cancer effects.
特性
IUPAC Name |
N-ethyl-2-methyl-5-(2-phenylethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-3-19-18(21)17-13-16(10-9-14(17)2)24(22,23)20-12-11-15-7-5-4-6-8-15/h4-10,13,20H,3,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPDFXUDVJKXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7717978.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7717991.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7718004.png)




![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7718034.png)